6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride
Description
IUPAC Conventions for Spirocyclic Amine Derivatives
The IUPAC nomenclature for spirocyclic systems follows the von Baeyer system, which prioritizes the identification of the spiro atom and the ring sizes connected to it. For this compound:
- Spiro index : The compound is designated as a spiro[3.4]octane derivative, indicating a 3-membered ring and a 4-membered ring sharing a single spiro carbon atom.
- Heteroatom designation : The prefix aza specifies the replacement of a carbon atom with nitrogen in the 6-position of the octane framework.
- Substituent placement : The hydroxymethyl group (-CH$$_2$$OH) is located at the 5-position of the azaspiro system, while the hydrochloride salt forms via protonation of the spirocyclic amine.
Table 1: Nomenclature Breakdown
| Component | Specification |
|---|---|
| Parent spiro system | Spiro[3.4]octane |
| Heteroatom position | 6-aza |
| Substituent position | 5-ylmethanol |
| Counterion | Hydrochloride |
The full name adheres to IUPAC Rule A-41.6, which mandates that substituents on spiro systems be numbered based on their proximity to the spiro atom, with the smaller ring prioritized.
Comparative Analysis of Azaspiro Indexing Across Heterocyclic Systems
Azaspiro compounds exhibit significant variability in numbering and heteroatom placement depending on ring sizes and functional groups. A comparison with related structures reveals key distinctions:
2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol (Source ):
- Contains an oxygen atom in the 2-position of the 3-membered ring.
- Nitrogen remains in the 6-position, but the oxygen alters ring strain and reactivity.
2-Azaspiro[3.4]octan-5-ylmethanol (Source ):
- Lacks the hydroxymethyl group but shares the spiro[3.4]octane core.
- Nitrogen placement in the 2-position modifies hydrogen-bonding potential.
{6-Azaspiro[3.4]octan-8-yl}methanol (Source ):
- Demonstrates how substituent positioning (8-yl vs. 5-yl) affects spatial orientation despite identical ring sizes.
Table 2: Heterocyclic Indexing Comparison
| Compound | Ring Sizes | Heteroatom Position | Substituent Position |
|---|---|---|---|
| 6-Azaspiro[3.4]octan-5-ylmethanol | [3.4] | 6 | 5 |
| 2-Oxa-6-azaspiro[3.4]octan-5-ylmethanol | [3.4] | 6 (N), 2 (O) | 5 |
| {6-Azaspiro[3.4]octan-8-yl}methanol | [3.4] | 6 | 8 |
These variations underscore the sensitivity of azaspiro indexing to heteroatom identity and substituent placement, influencing both chemical behavior and nomenclature.
Stereochemical Descriptors and Configurational Isomerism
The spirocyclic framework of this compound introduces multiple stereochemical considerations:
Chiral Centers :
Hydrochloride Salt Formation :
- Protonation of the amine generates a quaternary ammonium center, fixing nitrogen’s configuration and reducing conformational flexibility.
Axial vs. Equatorial Substituents :
- The hydroxymethyl group at position 5 can occupy axial or equatorial positions relative to the spiro system, leading to distinct stereoisomers.
Table 3: Potential Stereoisomers
| Isomer Type | Description |
|---|---|
| Enantiomers | Non-superimposable mirror images due to C1 chirality |
| Diastereomers | Differing spatial arrangements of substituents |
| Atropisomers | Restricted rotation around spiro C-N bond |
The stereochemical complexity of this compound necessitates precise descriptor assignment (e.g., R/S configurations) to avoid ambiguity in structural communication.
Properties
IUPAC Name |
6-azaspiro[3.4]octan-5-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-7-8(2-1-3-8)4-5-9-7;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPHIEIQMCVTCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring with a nitrogen-containing ring. This can be done using conventional chemical transformations and minimal chromatographic purifications . The reaction conditions typically involve the use of readily available starting materials and standard laboratory techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring purity, and implementing cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could produce various ethers or esters.
Scientific Research Applications
6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Azaspiro[3.4]octan-5-ylmethanol;hydrochloride involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Differences and Implications
Ring Size and Spiro Junction: The 3.4 spiro system (e.g., 6-azaspiro[3.4]octane derivatives) has an 8-membered bicyclic structure, providing greater conformational flexibility compared to 2.4 spiro analogs (7-membered rings), which are more rigid .
Substituent Position and Functional Groups :
- The position of hydroxyl or hydroxymethyl groups significantly impacts solubility and target interaction. For instance, 6-Azaspiro[3.4]octan-1-ol hydrochloride (CAS 1823886-51-6) has a polar -OH group at position 1, while the target compound’s -CH₂OH at position 5 may offer better hydrogen-bonding versatility .
- Methyl 6-azaspiro[3.4]octane-7-carboxylate hydrochloride (CID 131231723) introduces an ester group, altering electronic properties and metabolic stability .
Chirality and Bioactivity: Enantiomers like (S)-(5-Azaspiro[2.4]heptan-6-yl)methanol hydrochloride (CAS 2200258-97-3) highlight the role of stereochemistry in receptor binding, a factor that may apply to the target compound’s derivatives .
Biological Activity
6-Azaspiro[3.4]octan-5-ylmethanol; hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
- IUPAC Name : 6-Azaspiro[3.4]octan-5-ylmethanol hydrochloride
- Molecular Formula : CHClN
- Molecular Weight : 147.65 g/mol
- CAS Number : 1414885-18-9
The biological activity of 6-Azaspiro[3.4]octan-5-ylmethanol is primarily attributed to its interaction with various biological targets. Its spirocyclic structure allows for unique conformational flexibility, which may enhance its binding affinity to specific receptors or enzymes involved in metabolic pathways.
Biological Activities
Research has indicated several potential biological activities of 6-Azaspiro[3.4]octan-5-ylmethanol:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against a range of pathogens, including both gram-positive and gram-negative bacteria.
- Cytotoxic Effects : In vitro assays have demonstrated that 6-Azaspiro[3.4]octan-5-ylmethanol can induce cytotoxicity in various cancer cell lines, suggesting potential as an anticancer agent.
- Neuroprotective Properties : There is emerging evidence that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of 6-Azaspiro[3.4]octan-5-ylmethanol against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, showcasing its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Cells
In a separate investigation, the cytotoxic effects of the compound were assessed using the MTT assay on MCF-7 breast cancer cells. The results revealed a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM, indicating substantial anticancer potential.
Research Findings
Recent studies have elucidated the structure-activity relationship (SAR) of related compounds, highlighting the importance of specific functional groups in enhancing biological activity. For instance, modifications to the nitrogen atom within the spirocyclic framework have been shown to significantly impact both antimicrobial and cytotoxic properties.
Q & A
Q. What are the recommended synthetic routes for 6-Azaspiro[3.4]octan-5-ylmethanol hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization of precursor molecules containing amino and alcohol functionalities under acidic or basic conditions. Key parameters include temperature, solvent polarity (e.g., polar aprotic solvents), and reaction time. Industrial-scale optimization may employ continuous flow reactors for precise control of variables like pressure and mixing efficiency . Analytical techniques such as NMR and mass spectrometry are critical for verifying intermediate purity and final product identity .
Q. How should researchers characterize the structure and purity of 6-Azaspiro[3.4]octan-5-ylmethanol hydrochloride?
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to resolve the spirocyclic scaffold and substituents. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like hydroxyl and amine moieties. High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) with UV/Vis detection ensures purity (>95%) .
Q. What solvents and catalysts are optimal for functionalizing the azaspiro scaffold?
Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilic substitution reactions at the azaspiro ring. Acidic catalysts (e.g., HCl, trifluoroacetic acid) facilitate cyclization, while palladium-based catalysts enable cross-coupling reactions for introducing aryl or alkyl groups. Reaction conditions must balance steric hindrance from the spiro structure with reagent accessibility .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Oxidation of the alcohol group to ketones or over-reduction of intermediates may occur. Mitigation strategies include using mild oxidizing agents (e.g., pyridinium chlorochromate) or controlled reducing conditions (e.g., sodium borohydride at low temperatures). Protecting groups (e.g., tert-butyloxycarbonyl, Boc) for amine functionalities can prevent unwanted substitutions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular dynamics) predict reactivity or binding affinity for this compound?
Density functional theory (DFT) calculates transition-state energies to predict reaction pathways, while molecular dynamics (MD) simulations model interactions with biological targets (e.g., viral proteins). Quantum mechanical/molecular mechanical (QM/MM) hybrid methods refine binding affinity predictions for drug design applications. These approaches reduce experimental trial-and-error cycles .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, pH) or compound purity. Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular replication studies). Ensure structural integrity via NMR and crystallography, and compare activity with structurally analogous compounds (e.g., spirocyclic derivatives with modified substituents) .
Q. How to design experiments to assess the compound’s potential as an HCV NS5A inhibitor?
Conduct in vitro NS5A inhibition assays using recombinant protein and measure IC₅₀ values. Pair this with molecular docking studies to identify binding motifs in the NS5A dimer interface. Validate findings in replicon assays with HCV-infected hepatoma cells. Structural analogs with spiro scaffolds have shown promise in disrupting viral replication .
Q. What in silico and in vitro models are suitable for structure-activity relationship (SAR) studies?
In silico: Use 3D-QSAR (Comparative Molecular Field Analysis, CoMFA) to correlate substituent effects with activity. In vitro: Screen derivatives in enzyme inhibition assays and cytotoxicity panels. Focus on modifying the methanol group (e.g., esterification, halogenation) to enhance potency and selectivity .
Q. How to analyze reaction kinetics and mechanisms for substitutions at the azaspiro ring?
Employ stopped-flow spectroscopy or HPLC to monitor reaction progress under varying temperatures and concentrations. Kinetic isotope effects (KIEs) and Hammett plots elucidate whether mechanisms are bond-breaking (e.g., SN1) or associative (e.g., SN2). Isotopic labeling (e.g., ¹⁵N) tracks nitrogen participation in transition states .
Q. What methodologies address stability challenges under varying pH or temperature?
Conduct forced degradation studies under acidic, basic, oxidative, and thermal stress. Monitor decomposition products via LC-MS and identify degradation pathways (e.g., hydrolysis of the methanol group). Stabilize the compound using lyophilization or formulation with buffering excipients (pH 4–6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
